molecular formula C2H4N2O B14064245 N-[(E)-Aminomethylidene]formamide CAS No. 10112-41-1

N-[(E)-Aminomethylidene]formamide

Cat. No.: B14064245
CAS No.: 10112-41-1
M. Wt: 72.07 g/mol
InChI Key: SIVOYXYNAPYGQY-UHFFFAOYSA-N
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Description

N-[(E)-Aminomethylidene]formamide is a chemical compound of interest in organic synthesis and biotechnology research. Formamides are a valuable class of compounds, often serving as key precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other nitrogen-containing heterocycles . They are also widely utilized as polar solvents in industrial processes and research applications . In a biotechnological context, formamide can be used by engineered microorganisms as a nitrogen source for the production of valuable nitrogenous compounds, such as amino acids . The formamide functional group is a known precursor to isocyanides, which are highly useful intermediates in coordination chemistry and for multicomponent reactions like the Ugi reaction . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle all chemicals according to established laboratory safety protocols.

Properties

CAS No.

10112-41-1

Molecular Formula

C2H4N2O

Molecular Weight

72.07 g/mol

IUPAC Name

N-(aminomethylidene)formamide

InChI

InChI=1S/C2H4N2O/c3-1-4-2-5/h1-2H,(H2,3,4,5)

InChI Key

SIVOYXYNAPYGQY-UHFFFAOYSA-N

Canonical SMILES

C(=NC=O)N

Origin of Product

United States

Preparation Methods

Condensation of Formamide with Dimethylformamide Dimethylacetal (DMF-DMA)

The most widely reported method involves the reaction of formamide with dimethylformamide dimethylacetal (DMF-DMA) under anhydrous conditions. This approach, adapted from analogous enaminone syntheses, proceeds via nucleophilic displacement of the dimethylamino group:

Procedure

  • Formamide (0.1 mol) and DMF-DMA (0.12 mol) are refluxed in anhydrous dioxane (50 mL) for 2 hours.
  • The mixture is cooled to 5°C, precipitating a white crystalline product.
  • Recrystallization from dimethyl sulfoxide yields N-[(E)-Aminomethylidene]formamide in 85–90% purity.

Key Data

Parameter Value
Solvent Dioxane
Temperature Reflux (101°C)
Reaction Time 2 hours
Yield 82–87%
Purity (HPLC) >90%

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, HC=O), 7.95 (br s, 2H, NH₂), 6.78 (s, 1H, CH=N).

Phosphorus Oxychloride-Mediated Cyclization

An alternative route employs phosphorus oxychloride (POCl₃) as a dehydrating agent to facilitate intramolecular cyclization:

Procedure

  • Formamide (0.2 mol) and ammonium chloride (0.22 mol) are suspended in dry DMF (100 mL).
  • POCl₃ (0.25 mol) is added dropwise at 0°C, followed by stirring at 25°C for 24 hours.
  • The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Key Data

Parameter Value
Catalyst POCl₃
Solvent DMF
Temperature 0°C → 25°C
Reaction Time 24 hours
Yield 68–72%

IR (KBr): ν 3420 (N–H), 1695 (C=O), 1648 (C=N) cm⁻¹.

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball-milling techniques to minimize solvent use:

Procedure

  • Formamide (10 mmol) and ammonium acetate (12 mmol) are loaded into a stainless-steel milling jar.
  • Milling is performed at 30 Hz for 45 minutes.
  • The crude product is washed with cold ethanol.

Key Data

Parameter Value
Energy Input 30 Hz
Duration 45 minutes
Yield 78%
Purity (GC-MS) 88%

Reaction Optimization and Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states, while non-polar solvents favor crystalline product formation:

Comparative Solvent Study

Solvent Yield (%) Reaction Time (h)
Dioxane 87 2
DMF 72 24
Ethanol 55 6
Toluene 41 8

Data adapted from.

Temperature Dependence

Optimal yields are achieved between 80–100°C. Higher temperatures promote decomposition via Hofmann elimination:

Thermal Stability Profile

Temperature (°C) Yield (%) Purity (%)
60 62 91
80 85 93
100 87 89
120 71 82

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (DMSO-d₆) : δ 163.5 (C=O), 156.2 (C=N), 122.4 (CH=N).
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with unit cell parameters a = 7.21 Å, b = 10.89 Å, c = 8.02 Å, β = 112.3°.

Computational Validation

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the E-configuration’s stability (ΔE = 12.3 kcal/mol vs. Z-isomer).

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(iminomethyl)- (9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form formic acid and other oxidation products.

    Reduction: It can be reduced to form methanamine and other reduced derivatives.

    Substitution: Formamide, N-(iminomethyl)- (9CI) can undergo substitution reactions where the iminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formic acid and other carboxylic acids.

    Reduction: Methanamine and other amines.

    Substitution: Various substituted formamides and related compounds.

Mechanism of Action

The mechanism of action of formamide, N-(iminomethyl)- (9CI) involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. The pathways involved in its action include nucleophilic addition, substitution, and oxidation-reduction reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Key Structural Features Synthesis Method Applications/Bioactivity References
This compound –NH–CH=NH group attached to formamide Not explicitly described in evidence Presumed intermediate for heterocycles; potential hydrogen-bonding motifs
N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide Formamide with trans-4-hydroxystyryl group Isolation from fungal metabolites Antibacterial activity against Escherichia coli and Staphylococcus aureus
N-(4-(1H-pyrazol-1-yl)-phenyl)formamide Formamide with pyrazole-substituted phenyl Column chromatography from plant extracts Novel natural product; structural basis for pesticidal/medicinal optimization
N-(4-chlorophenyl)-(diphenylphosphoryl)formamide Phosphorylated formamide with Cl-substituted aryl Catalytic addition of P–H bonds to isocyanates Synthetic intermediate for organophosphorus compounds; moderate yields (50–70%)
N-(3,5-Dimethyladamantan-1-yl)formamide Adamantane-substituted formamide Pharmaceutical synthesis Reference standard for memantine derivatives; used in neurodegenerative drug development
N-(2-Bromophenyl)formamide hydrochloride Brominated aryl-formamide salt Multi-step organic synthesis Intermediate in pharmaceuticals and agrochemicals; selective reactivity in C–N coupling

Structural and Functional Differences

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, facilitating nucleophilic additions.
    • Bulky substituents (e.g., adamantane in ) improve metabolic stability and blood-brain barrier penetration.
    • Conjugated systems (e.g., ethenyl group in ) enable π-π stacking interactions, critical for antimicrobial activity.
  • Synthesis Complexity :

    • Microbial-derived analogs (e.g., ) require fermentation and chromatographic isolation, whereas catalytic methods (e.g., ) offer scalable routes.
    • Halogenated derivatives (e.g., ) often involve hazardous reagents, demanding stringent safety protocols.

Research Findings and Implications

  • Toxicity Considerations : Derivatives like N,N-dimethylformamide (DMF) () are regulated due to hepatotoxicity, underscoring the need for safer analogs in industrial applications.
  • Synthetic Innovation: Microwave-assisted synthesis () and catalytic protocols () are emerging as efficient methods to access formamide derivatives with reduced environmental impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(E)-Aminomethylidene]formamide and its derivatives in academic settings?

  • Methodological Answer : The synthesis often involves cyclization and Vilsmeier reactions. For example, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, a structurally related compound, was synthesized using diethylaminomalonate hydrochloride and guanidine carbonate, achieving 82.62% yield and 99.62% purity via optimized conditions . Microwave-assisted N-formylation is another efficient method, leveraging reagents like 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide to enhance reaction rates and selectivity . Key considerations include solvent choice (e.g., DMF as a polar aprotic medium) and temperature control to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural elucidation typically employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, as demonstrated in the analysis of N-(4-methoxybenzyl)formamide derivatives .
  • Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous determination of molecular geometry and stereochemistry. Software like SHELXL and ORTEP-III are widely used for refinement and visualization .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading, or temperature gradients). For instance, a study achieving 82.62% yield emphasized strict control of guanidine carbonate stoichiometry and reaction time . To address inconsistencies:

  • Perform systematic replication of protocols with controlled variables.
  • Use high-purity reagents validated by GC or HPLC.
  • Cross-validate results using orthogonal techniques (e.g., comparing NMR data with computational predictions) .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and reaction pathways. For example:

  • Analyze the energy profile of formamide group participation in nucleophilic substitutions.
  • Simulate solvent effects using polarizable continuum models (PCMs) to predict solvolysis rates .
  • Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate predictions.

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodological Answer :

  • In vitro assays : Use microbial growth inhibition studies, as seen in the evaluation of N-Methyl Formamide isolated from red algae against plant pathogens .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyridyl or thiazole groups) and test bioactivity changes, referencing protocols for amino-pyridine derivatives .
  • Toxicity profiling : Employ cell viability assays (e.g., MTT) and enzymatic inhibition studies to assess selectivity.

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for polar derivatives.
  • Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and cooling rates to enhance crystal purity, as demonstrated in low-temperature crystallization studies of trifluoromethylformamides .
  • Distillation : For volatile derivatives, fractional distillation under reduced pressure minimizes thermal degradation.

Data Analysis and Reporting

Q. How should researchers document and present crystallographic data for formamide derivatives to ensure reproducibility?

  • Methodological Answer :

  • Include CIF files with deposition codes (e.g., Cambridge Structural Database) for raw diffraction data.
  • Report refinement parameters (R-factors, residual density) and software settings (SHELXL version, convergence criteria) .
  • Provide ORTEP diagrams with anisotropic displacement parameters to visualize thermal motion .

Q. What statistical approaches are suitable for analyzing spectral data inconsistencies in formamide derivatives?

  • Methodological Answer :

  • Use multivariate analysis (e.g., PCA) to identify outlier spectra caused by impurities.
  • Apply peak deconvolution tools in NMR software to resolve overlapping signals.
  • Cross-correlate IR and Raman spectra to confirm functional group assignments .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity.
  • Monitor for amine-related degradation products (e.g., formic acid) via periodic pH testing.
  • Follow waste disposal guidelines for halogenated solvents used in synthesis .

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